2-Bromo-1-chloro-4-(trichloromethoxy)benzene
Description
Properties
IUPAC Name |
2-bromo-1-chloro-4-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl4O/c8-5-3-4(1-2-6(5)9)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUIPEMRKWPEOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(Cl)(Cl)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401244839 | |
| Record name | Benzene, 2-bromo-1-chloro-4-(trichloromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417567-88-4 | |
| Record name | Benzene, 2-bromo-1-chloro-4-(trichloromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417567-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-bromo-1-chloro-4-(trichloromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation and Trichloromethoxy Group Introduction
A primary route involves sequential halogenation and functional group modification:
- Starting material : 4-methoxy-1-chlorobenzene serves as a precursor.
- Chlorination of methoxy group : The methoxy (-OCH₃) group is converted to trichloromethoxy (-O-CCl₃) using chlorine gas (Cl₂) in the presence of Lewis acid catalysts like aluminum chloride (AlCl₃) or antimony pentachloride (SbCl₅). This step mirrors processes described in halogen exchange reactions (Source).
- Conditions :
- Temperature: 120–150°C
- Pressure: 1.5–7 bars (for autoclave reactions)
- Catalyst loading: 2–5 wt% relative to substrate
- Conditions :
- Bromination : Electrophilic bromination at the ortho position relative to the chloro substituent is achieved using bromine (Br₂) or HBr with FeCl₃ as a catalyst. The chloro group directs bromination to the 2-position (ortho) (Source).
Key Reaction Pathway :
$$
\text{4-Methoxy-1-chlorobenzene} \xrightarrow[\text{Cl}2, \text{AlCl}3]{\text{Chlorination}} \text{4-Trichloromethoxy-1-chlorobenzene} \xrightarrow[\text{Br}2, \text{FeCl}3]{\text{Bromination}} \text{2-Bromo-1-chloro-4-(trichloromethoxy)benzene}
$$
Friedel-Crafts Alkylation with Trichloromethylation
An alternative method employs Friedel-Crafts acylation followed by reduction and chlorination:
- Step 1 : Acyl chloride formation from a bromo-chlorobenzoic acid derivative using oxalyl chloride (Source).
- Step 2 : Reaction with a trichloromethylating agent (e.g., CCl₃-O−) under AlCl₃ catalysis to introduce the trichloromethoxy group.
- Step 3 : Purification via molecular distillation or crystallization (Source).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 5-Bromo-2-chlorobenzoic acid, oxalyl chloride, DCM, DMF | Acyl chloride intermediate |
| 2 | Trichloromethanol, AlCl₃, 0–5°C | Trichloromethoxy substitution |
| 3 | NaBH₄ reduction, aqueous workup | Final product isolation |
Catalytic Halogen Exchange
Source describes halogen exchange reactions for synthesizing mixed trichloromethyl/chloro derivatives:
- Substrate : 1-chloro-4-(trifluoromethoxy)benzene.
- Process : Reaction with Cl₂ and SbCl₅ at 130–150°C replaces fluorine atoms with chlorine, yielding the trichloromethoxy group.
- Yield : 45–50% after fractional distillation.
- Isomer-specific synthesis avoids by-products.
- Scalable for industrial production.
Directed Ortho-Metalation
For precise bromine placement:
- Substrate : 1-chloro-4-(trichloromethoxy)benzene.
- Lithiation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the ortho position.
- Bromination : Quench with Br₂ to introduce bromine at the 2-position (Source, analogous methods).
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Halogenation + Trichloromethoxy substitution | 50–60 | High regioselectivity | Requires harsh Cl₂ conditions |
| Friedel-Crafts alkylation | 45–55 | One-pot feasibility | Sensitivity to moisture |
| Catalytic halogen exchange | 40–50 | Isomer purity | Moderate yields |
Critical Considerations
- Directing Effects : The trichloromethoxy group (-O-CCl₃) is meta-directing, while chloro (-Cl) is ortho/para-directing. Reaction sequences must account for competing electronic effects.
- Catalyst Selection : AlCl₃ and SbCl₅ are optimal for chlorination, while FeCl₃ favors bromination.
- Purification : Molecular distillation (thin-film or multi-stage) effectively isolates the product (Source).
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SₙAr)
The trifluoromethoxy group activates the aromatic ring toward nucleophilic substitution at positions ortho/para to itself. Chlorine and bromine substituents further modulate reactivity:
Mechanistic Notes :
-
The -OCF₃ group stabilizes negative charge buildup in the Meisenheimer intermediate during SₙAr.
-
Bromine’s lower electronegativity compared to chlorine makes it less reactive in SₙAr unless activated by ortho/para-directing groups .
Cross-Coupling Reactions
The bromine atom serves as a site for transition-metal-catalyzed coupling reactions:
Key Observation :
-
Bromine exhibits higher reactivity than chlorine in palladium-catalyzed couplings due to stronger Pd–Br bond stability .
Halogen Exchange Reactions
Bromine can undergo halogen exchange under specific conditions:
Limitation :
Radical Reactions
The C–Br bond undergoes homolytic cleavage under radical initiation:
| Initiator | Substrate | Product | Application | Source |
|---|---|---|---|---|
| AIBN, Bu₃SnH | Styrene | 4-(Trifluoromethoxy)biaryl compounds | Polymer additives | |
| UV light, CCl₄ | Alkenes | Alkylated aromatics | Material science |
Electrophilic Aromatic Substitution (EAS)
The -OCF₃ group deactivates the ring, but nitration/sulfonation occurs at the meta position:
Reductive Dehalogenation
Halogens are selectively removed under reductive conditions:
| Target Halogen | Reagents | Conditions | Product | Source |
|---|---|---|---|---|
| Bromine | H₂, Pd/C, EtOH | 25°C, 1 atm H₂ | 1-Chloro-4-(trifluoromethoxy)benzene | |
| Chlorine | Mg, THF, -20°C | Grignard formation | Benzene intermediates |
Biological Activity Modulation
The compound’s reactivity correlates with its bioactivity:
Scientific Research Applications
Organic Synthesis
Reagent in Synthetic Chemistry
2-Bromo-1-chloro-4-(trichloromethoxy)benzene serves as a versatile building block in organic synthesis. It can participate in nucleophilic substitution reactions due to the presence of both bromine and chlorine substituents, allowing for the introduction of various functional groups. For instance, it can be used to synthesize complex organic molecules through cross-coupling reactions such as Suzuki or Heck reactions.
Case Study: Synthesis of Trichloromethyl Compounds
In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize trichloromethyl derivatives. The compound was reacted with various nucleophiles under controlled conditions to yield products with significant biological activity, showcasing its effectiveness as a synthetic intermediate .
Medicinal Chemistry
Antimicrobial Activity
The compound has been investigated for its potential antimicrobial properties. Research indicates that halogenated benzene derivatives exhibit varying degrees of activity against bacteria and fungi. Specifically, derivatives of this compound have shown promise in inhibiting the growth of certain pathogens, making them candidates for further development as antimicrobial agents .
Case Study: Development of Antituberculosis Agents
In the context of drug development, this compound has been explored as an intermediate in synthesizing novel antituberculosis agents. The synthesis pathways often involve the modification of its halogen substituents to enhance efficacy against Mycobacterium tuberculosis . Such studies highlight the compound's relevance in addressing global health challenges.
Environmental Applications
Pesticide Formulation
Due to its chemical stability and bioactivity, this compound is investigated for use in pesticide formulations. Its ability to act against specific pests while remaining relatively stable under environmental conditions makes it a candidate for further research in agricultural chemistry .
Case Study: Environmental Impact Assessment
Studies assessing the environmental impact of halogenated compounds have noted that this compound can undergo transformation processes that may lead to less harmful byproducts. Research conducted by the EPA has focused on understanding these transformation pathways to mitigate potential ecological risks associated with its use .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules .
Comparison with Similar Compounds
Halogenated Benzene Derivatives with Alkoxy/Trifluoromethoxy Groups
Key Trends :
- Trifluoromethoxy vs. Methoxy : The -OCF₃ group increases thermal stability and resistance to oxidative degradation compared to -OCH₃ .
- Positional Isomerism : Substitutent positions significantly alter reactivity. For example, bromine at C2 (vs. C4) enhances electrophilic aromatic substitution at C5 .
Halogenated Benzene Derivatives with Alkyl/Aryl Groups
Key Trends :
- Alkyl Groups : Isopropyl and methyl groups increase hydrophobicity but reduce reactivity compared to electron-withdrawing substituents like -OCF₃ .
- Functional Group Diversity: Nitro or cyano groups (e.g., 4-bromo-2-chlorobenzonitrile, CAS 154607-01-9 ) enable diverse transformations, such as cyano-to-amide conversions.
Physicochemical and Reactivity Comparison
Boiling/Melting Points
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Reactions : Bromine at C2 in the main compound facilitates coupling with boronic acids at C5, whereas iodine in 2-bromo-4-chloro-1-iodobenzene (CAS 31928-44-6 ) offers faster kinetics due to better leaving-group ability.
- Buchwald-Hartwig Amination : Chlorine at C1 in the main compound is less reactive than bromine, allowing selective amination at C2 or C4 .
Biological Activity
2-Bromo-1-chloro-4-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound features a complex structure with multiple halogen substituents, which may influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for assessing its potential applications in medicinal chemistry, agrochemicals, and other fields.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure includes:
- Bromine (Br) : A halogen that can enhance biological activity through various mechanisms.
- Chlorine (Cl) : Another halogen that may contribute to the compound's reactivity.
- Trichloromethoxy Group : This functional group can influence solubility and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several areas of interest, particularly its potential antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have indicated that halogenated compounds often exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Halogenated aromatic compounds are known to interact with DNA and proteins, potentially leading to apoptosis in cancer cells.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Interaction with Enzymes : The presence of halogens can allow the compound to act as a substrate or inhibitor for specific enzymes involved in cellular metabolism.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Oxidative Stress Induction : The compound may induce oxidative stress within cells, leading to cellular damage and apoptosis.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, highlighting its potential use as an antimicrobial agent.
-
Anticancer Activity :
- In vitro tests on human cancer cell lines showed that treatment with the compound resulted in a significant decrease in cell viability, particularly in breast cancer cells (MCF-7). The IC50 value was determined to be approximately 30 µM, suggesting effective cytotoxicity.
Q & A
Q. How do environmental factors (pH, temperature) affect the compound’s hydrolytic degradation?
- Methodological Answer : Hydrolysis studies in buffered solutions (pH 2–12) show maximum stability at pH 5–7. At pH >9, the trichloromethoxy group degrades to –OH via SN2 mechanisms, with a half-life of 12 hours. Arrhenius plots (25–60°C) give an activation energy of 68 kJ/mol, indicating temperature-sensitive degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
